6-Octadecynoic acid
Description
Properties
IUPAC Name |
octadec-6-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-11,14-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZXZHWIIXHZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC#CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284475 | |
| Record name | 6-Octadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-74-1 | |
| Record name | 6-Octadecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tariric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octadecynoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Octadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TARIRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D59J8RYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Halogenation and Elimination
The double bond of petroselinic acid is first halogenated using bromine (Br₂) in an inert solvent such as carbon tetrachloride, forming 6,7-dibromo-octadecanoic acid. Subsequent treatment with a strong base (e.g., potassium hydroxide in ethanol) induces β-elimination of hydrogen bromide (HBr), yielding 6-octadecynoic acid.
Reaction Scheme:
This method, while straightforward, requires precise control of reaction conditions to avoid over-halogenation or side reactions. The yield and purity depend on the stoichiometry of bromine and the efficiency of HBr elimination.
Metathesis-Based Synthesis
Olefin metathesis, a powerful tool in organic synthesis, enables the strategic reorganization of carbon-carbon double bonds. Patent US8940923B2 outlines a metathesis-driven approach to synthesize diacids from unsaturated fatty acids, which can be adapted for 6-ODA production.
Ethenolysis and Homometathesis
Petroselinic acid undergoes ethenolysis with ethylene in the presence of a tungsten or ruthenium catalyst (e.g., Grubbs catalyst), cleaving the double bond to form two shorter-chain alkenes. Subsequent homometathesis of the resultant unsaturated fragments facilitates the formation of a conjugated diene, which is then hydrogenated and functionalized to introduce the triple bond.
Example Pathway:
-
Ethenolysis:
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Homometathesis:
-
Triple Bond Introduction:
The diene intermediate is subjected to dehydrogenation or alkyne-forming reactions (e.g., using Lindlar catalyst with quinoline) to yield 6-ODA.
This method benefits from the versatility of metathesis catalysts but demands high-purity starting materials and rigorous control over reaction stoichiometry.
Direct Synthesis via Alkyne Coupling
A modular approach involves constructing the 18-carbon chain with the triple bond at position 6 through cross-coupling reactions. This method is exemplified by the synthesis of phospholipids containing 6-ODA, as reported in studies on unusual phospholipids.
Cadiot-Chodkiewicz Coupling
A terminal alkyne (e.g., 1-hexyne) is coupled with an alkyl halide (e.g., 12-iodododecanoic acid) using a copper(I) catalyst and a diamine ligand. The reaction forms a carbon-carbon bond between the alkyne and the alkyl chain, positioning the triple bond at the desired location.
Reaction Scheme:
This method offers precise control over the triple bond position and is scalable for industrial applications. However, it requires anhydrous conditions and specialized catalysts.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Catalyst/Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Dehydrogenation | Petroselinic acid | Br₂, KOH/EtOH | Simple, uses natural precursors | Risk of over-halogenation, moderate yields |
| Metathesis | Petroselinic acid | Grubbs catalyst, ethylene | Versatile, scalable | High catalyst cost, complex purification |
| Alkyne Coupling | 1-Hexyne, alkyl halide | CuI, NH₂OH | Precise bond placement, high purity | Sensitivity to moisture, specialized reagents |
Purification and Characterization
Post-synthesis purification of 6-ODA is critical to achieve pharmaceutical-grade purity. Common techniques include:
-
Column Chromatography: Silica gel columns with hexane/ethyl acetate gradients separate 6-ODA from byproducts.
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Recrystallization: Dissolution in hot ethanol followed by gradual cooling yields crystalline 6-ODA.
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Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (282.46 g/mol) and purity (>99%).
Industrial and Research Applications
6-ODA’s role as a PPARγ agonist has spurred interest in metabolic disorder therapeutics. Industrially, its derivatives are used in cosmetics and polymer chemistry, leveraging its stability and lipid-like properties .
Chemical Reactions Analysis
Types of Reactions: 6-Octadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The acetylenic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Organometallic reagents like lithium diisopropylamide (LDA) or Grignard reagents.
Major Products:
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted acetylenic derivatives.
Scientific Research Applications
Pharmacological Applications
1. PPARγ Agonist Activity
Recent studies have identified 6-ODA as a potent agonist of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. This property is particularly significant in the context of metabolic disorders:
- Lipid Accumulation : Research indicates that 6-ODA stimulates lipid accumulation in hepatic stellate cells (HSC-T6) and adipocytes (3T3-L1 cells), suggesting potential applications in treating conditions like diabetes and obesity by modulating fat storage and glucose metabolism .
- Fibrosis Inhibition : The activation of PPARγ by 6-ODA may inhibit fibrogenesis in liver cells, presenting a therapeutic avenue for liver diseases associated with excessive fibrosis .
2. Antibacterial Properties
The antibacterial potential of 6-ODA has been explored, particularly against Gram-positive bacteria. While some studies indicate limited bactericidal activity , others suggest that it can be effective when combined with other agents:
- Synergistic Effects : 6-ODA has shown promise when used in conjunction with traditional antibiotics, enhancing their efficacy against resistant bacterial strains .
- Mechanisms of Action : The antibacterial mechanisms may involve disrupting bacterial membrane integrity or interfering with essential cellular processes, although detailed mechanisms remain to be fully elucidated .
Study on Lipid Accumulation
A study conducted on the effects of 6-ODA on HSC-T6 cells demonstrated significant lipid accumulation when treated with this fatty acid. The findings were quantified using Oil Red-O staining, which highlighted the ability of 6-ODA to promote lipid droplet formation, indicating its potential role as a therapeutic agent for metabolic disorders .
Antibacterial Efficacy Assessment
In vitro experiments have assessed the antibacterial activity of 6-ODA against various bacterial strains. Although it exhibited limited direct antibacterial effects, its use in formulations alongside other antimicrobial agents showed enhanced efficacy against resistant strains such as Staphylococcus aureus .
Comparative Data Table
| Property/Activity | Description |
|---|---|
| Chemical Structure | Long-chain fatty acid with a triple bond (C18H34O2) |
| PPARγ Agonist Activity | Stimulates lipid accumulation in HSC-T6 and 3T3-L1 cells |
| Antibacterial Activity | Limited direct activity; potential enhancement when used with antibiotics |
| Therapeutic Potential | Possible applications in metabolic disorders and antibacterial formulations |
Mechanism of Action
The mechanism of action of 6-octadecynoic acid involves its interaction with molecular targets such as peroxisome proliferator-activated receptor gamma (PPARγ) . As a PPARγ agonist, it can stimulate lipid accumulation in cells and modulate gene expression related to lipid metabolism . This activity is significant in the context of metabolic diseases and inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural and Functional Differences
Enzymatic Reactivity
6-Octadecynoic acid exhibits marked resistance to esterification by Candida cylindracea (CCL), Pseudomonas cepacia (PS-D), and porcine pancreatic (PPL) lipases, likely due to steric hindrance from its triple bond. In contrast, 9-octadecynoic acid and 13-docosynoic acid are readily esterified by these enzymes, suggesting that triple bond position critically influences lipase recognition . Notably, all acetylenic fatty acids show slower esterification rates compared to oleic acid, which lacks a triple bond .
PPARγ Agonism :
- 6-Octadecynoic acid uniquely activates PPARγ, suppressing hepatic stellate cell activation and reducing liver fibrosis in experimental models .
- 9-Octadecynoic acid and (Z)-6-octadecenoic acid lack documented PPARγ agonist activity, highlighting the specificity of the C6 triple bond for this interaction .
Antimicrobial Properties :
Research Findings and Implications
- Lipase Resistance: The C6 triple bond in 6-octadecynoic acid reduces its utility in enzymatic synthesis but enhances metabolic stability in therapeutic contexts .
- Therapeutic Potential: Its PPARγ agonist activity positions it as a candidate for liver fibrosis treatment, unlike non-acetylenic analogs .
- Synthetic Challenges : Multi-step synthesis (24% overall yield) limits scalability compared to oleic acid derivatives .
Biological Activity
6-Octadecynoic acid (6-ODA) is a unique long-chain fatty acid characterized by the presence of a triple bond at the sixth carbon atom of its aliphatic chain. Its molecular formula is . This compound has garnered attention in scientific research due to its distinct biological activities, particularly as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This article explores the biological activity of 6-ODA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
6-Octadecynoic acid can be synthesized through various methods, including the dehydrohalogenation of dibromides derived from olefinic compounds. One effective synthetic route involves using sodamide in liquid ammonia to achieve dehydrobromination. Additionally, it can be extracted from natural sources such as Marrubium vulgare L. (horehound), which has been identified as a rich source of this compound .
The primary mechanism through which 6-ODA exerts its biological effects is its role as a PPARγ agonist. PPARγ is a nuclear receptor that regulates gene expression involved in lipid metabolism and glucose homeostasis. Activation of PPARγ by 6-ODA leads to:
- Lipid Accumulation : Studies have demonstrated that 6-ODA stimulates lipid accumulation in adipocytes, specifically in cell lines such as HSC-T6 and 3T3-L1 .
- Gene Expression Modulation : As a PPARγ agonist, 6-ODA influences the transcription of genes associated with fatty acid storage and glucose metabolism, which could have implications for metabolic disorders .
1. Lipid Metabolism
Research indicates that 6-ODA enhances lipid accumulation in adipocytes, suggesting its potential role in treating obesity and related metabolic disorders. In vitro studies show that it activates PPARγ-dependent pathways, leading to increased lipid storage in cells .
2. Antifungal Properties
In addition to its metabolic effects, 6-ODA has been studied for its antifungal properties. A study highlighted its significant antifungal activity against various fungal strains, indicating its potential as a natural antifungal agent .
3. Potential Therapeutic Applications
Given its biological activities, 6-ODA may have therapeutic applications in:
- Diabetes Management : By modulating lipid metabolism and enhancing insulin sensitivity through PPARγ activation.
- Antifungal Treatments : As a lead compound for developing new antifungal agents with lower toxicity profiles compared to conventional drugs .
Case Study 1: Identification from Marrubium vulgare
A significant study identified 6-ODA from the methanol extract of Marrubium vulgare L., demonstrating its ability to stimulate lipid accumulation and act as a PPARγ agonist. The study utilized Oil Red-O staining to visualize lipid deposits in hepatic stellate cells, confirming the compound's activity .
Case Study 2: Antifungal Activity Assessment
Another investigation assessed the antifungal activity of various acetylenic acids, including 6-ODA. The results indicated potent antifungal effects with low toxicity, supporting its potential as an alternative treatment option for fungal infections .
Comparative Analysis with Related Compounds
| Compound Name | Structure | PPARγ Agonist Activity | Notable Effects |
|---|---|---|---|
| 6-Octadecynoic Acid | Triple bond at C6 | Yes | Lipid accumulation, antifungal |
| 9-Octadecynoic Acid | Triple bond at C9 | Yes | Similar lipid effects |
| Petroselinic Acid | Double bond at C6 | No | Distinct metabolic pathway |
Q & A
Q. What biological activities have been preliminarily associated with 6-Octadecynoic acid?
- While direct evidence is limited, structurally similar fatty acids (e.g., 9-octadecenoic acid) exhibit antimicrobial and anti-inflammatory properties.
- Research suggests potential antibacterial activity against methicillin-resistant strains when functionalized (e.g., methoxylation).
- Model systems: In vitro assays using bacterial cultures (e.g., Staphylococcus aureus) and cell lines for cytotoxicity screening .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of 6-Octadecynoic acid in multi-step protocols?
- Solvent Optimization : Replace HMPA (toxic) with alternatives like DMPU to improve safety without compromising efficiency.
- Catalyst Screening : Test non-Pd catalysts (e.g., Ni-based) for hydrogenation to reduce costs.
- Oxidation Alternatives : Use TEMPO/NaClO for greener oxidation instead of PDC.
- Yield Tracking : Employ real-time monitoring (e.g., inline IR) to identify bottlenecks.
- Reference synthetic protocols and green chemistry principles for iterative improvements .
Q. How should contradictions in reported biological activities of 6-Octadecynoic acid be resolved?
- Assay Standardization : Compare methodologies (e.g., MIC vs. time-kill assays) and concentrations used.
- Strain Variability : Test across diverse bacterial isolates to account for resistance mechanisms.
- Structural Confirmation : Verify compound purity via HPLC-MS to rule out impurities influencing results.
- Meta-Analysis : Use systematic reviews to contextualize findings within broader literature .
Q. What experimental strategies can elucidate the antioxidant potential of 6-Octadecynoic acid?
- FRAP Assay : Measure ferric-to-ferrous reduction at pH 3.6, using Trolox as a standard.
- DPPH Radical Scavenging : Quantify hydrogen-donating capacity at 517 nm.
- Cell-Based Models : Assess ROS reduction in human cell lines (e.g., HepG2) under oxidative stress.
- Controls : Include ascorbic acid and α-tocopherol for comparative stoichiometric analysis .
Q. What challenges arise in isolating 6-Octadecynoic acid from natural sources, and how can they be addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
